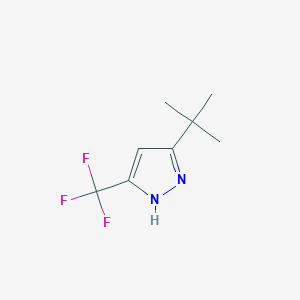

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-7(2,3)5-4-6(13-12-5)8(9,10)11/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEPWAOKLZRBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344963 | |

| Record name | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-22-0 | |

| Record name | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-Butyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the pyrazole core is a common scaffold in numerous pharmaceuticals. This document details the primary synthetic route, experimental protocols, and characterization data.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction of a β-diketone with hydrazine. Specifically, the reaction involves 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione and hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

The logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione

-

Hydrazine hydrate (85% or other concentrations)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 eq.) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, by distillation, or by recrystallization to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione | 22767-94-0 | C₇H₉F₃O₂ | 198.14 |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| This compound | 150433-22-0 | C₈H₁₁F₃N₂ | 192.18 |

Visualization of the Chemical Transformation

The chemical reaction for the synthesis is illustrated below.

Caption: Synthesis of this compound.

Characterization Data (Predicted and from Analogous Compounds)

Detailed experimental characterization data for the target molecule is scarce in the literature. However, based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted. Researchers should confirm these with their own experimental data.

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR (CDCl₃, δ/ppm) | ~1.3-1.4 (s, 9H, C(CH₃)₃), ~6.4-6.5 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ/ppm) | ~29-30 (C(CH₃)₃), ~32-33 (C(CH₃)₃), ~105-106 (pyrazole-CH), ~121 (q, J ≈ 268 Hz, CF₃), ~145 (q, J ≈ 37 Hz, C-CF₃), ~158-160 (C-tert-butyl) |

| ¹⁹F NMR (CDCl₃, δ/ppm) | ~ -62 to -64 (s, CF₃) |

| Mass Spec (m/z) | Expected [M+H]⁺ at ~193.09 |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used for analysis. The provided values are estimates based on known data for similar pyrazole derivatives.

Conclusion

The synthesis of this compound is a straightforward process primarily achieved through the well-established cyclocondensation of a β-diketone with hydrazine. This guide provides a robust framework for its preparation and characterization, intended to support researchers in the fields of medicinal chemistry and drug development in accessing this valuable building block. It is recommended that the outlined general protocol be optimized for specific laboratory conditions to achieve the best possible yield and purity.

An In-depth Technical Guide to the Chemical Properties of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. The presence of both a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group imparts unique chemical and physical properties to the molecule. These characteristics make it a valuable building block in medicinal chemistry, agrochemistry, and materials science, where the pyrazole scaffold is a common motif in a wide range of biologically active compounds and functional materials. This guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization data.

Core Chemical and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: General Chemical Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole, 3-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole | [2] |

| CAS Number | 150433-22-0 | [1] |

| Molecular Formula | C₈H₁₁F₃N₂ | [1] |

| Molecular Weight | 192.18 g/mol | [1] |

| SMILES | CC(C)(C)C1=CC(=NN1)C(F)(F)F | [1] |

| InChIKey | YIEPWAOKLZRBEL-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 178 °C | [1] | |

| Boiling Point | 206.0 ± 35.0 °C | Predicted | [1] |

| Appearance | Solid | Inferred from melting point | |

| Solubility | No specific data available. Expected to be soluble in common organic solvents like methanol, DMSO, and chlorinated solvents. |

Synthesis and Experimental Protocols

The primary and most efficient method for synthesizing this compound is through the cyclocondensation reaction of a corresponding β-diketone with hydrazine.[1] This is a classic and widely used method for the formation of pyrazole rings.

General Experimental Protocol: Synthesis from 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione

This protocol is based on the Knorr pyrazole synthesis, adapted for the specific target molecule.

1. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 equivalent).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

The reaction mixture is stirred at room temperature.

2. Addition of Hydrazine:

-

Hydrazine hydrate or hydrazine hydrochloride (approximately 1.0 to 1.2 equivalents) is added portion-wise or dropwise to the stirred solution of the β-diketone. The addition may be exothermic and cooling might be necessary to control the reaction temperature.

3. Reaction and Work-up:

-

After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the completion of the cyclization.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up. Typically, it is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

4. Purification:

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Below is a diagram illustrating the logical workflow for this synthesis.

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and spectroscopic properties of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 150433-22-0). Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines verified physical properties with predicted spectroscopic data based on the analysis of analogous compounds. A plausible experimental protocol for its synthesis is also presented, derived from established pyrazole synthesis methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the 5-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group, a common moiety in medicinal chemistry, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability.

| Property | Value | Reference |

| CAS Number | 150433-22-0 | [CymitQuimica] |

| Molecular Formula | C₈H₁₁F₃N₂ | [CymitQuimica] |

| Molecular Weight | 192.18 g/mol | [CymitQuimica] |

| Melting Point | 178 °C | [ChemicalBook] |

| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C(F)(F)F |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

| ~6.40 | Singlet | 1H | C4-H |

| ~12.5 (broad) | Singlet | 1H | N-H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~30.0 | -C(C H₃)₃ |

| ~32.0 | -C (CH₃)₃ |

| ~100.0 | C4 |

| ~122.0 (quartet, ¹JCF ≈ 268 Hz) | -CF₃ |

| ~145.0 (quartet, ²JCCF ≈ 37 Hz) | C3 |

| ~158.0 | C5 |

Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | Singlet | -CF₃ |

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 193.0947 |

| [M]⁺ | 192.0872 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 (broad) | N-H stretch |

| ~2970 | C-H stretch (tert-butyl) |

| ~1570 | C=N stretch |

| ~1100-1300 (strong) | C-F stretch |

Proposed Synthesis Protocol

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable starting material would be 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Procedure

-

To a solution of 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield this compound as a solid.

-

Characterize the final product using NMR, MS, and IR spectroscopy.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity. Therefore, this compound could be a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in areas where pyrazole derivatives have shown promise, such as anti-inflammatory, analgesic, and anticancer applications.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the integration of a novel compound like this compound into a drug discovery program.

Caption: A generalized workflow for drug discovery involving a novel chemical entity.

Conclusion

This compound represents a potentially valuable scaffold for medicinal chemistry research. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete profile of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. For pyrazole derivatives, which form the core of many pharmaceutical compounds and functional materials, NMR provides crucial information regarding the molecular structure, connectivity, and electronic environment of the constituent atoms. ¹H NMR spectroscopy reveals the number and types of protons and their neighboring relationships, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The presence of a trifluoromethyl group introduces fluorine-carbon and fluorine-proton couplings, which can further aid in structural confirmation.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole. These predictions are based on the analysis of spectral data for pyrazoles with similar substitution patterns. It is important to note that actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

| ~6.60 | Singlet | 1H | H-4 |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30.5 | -C(CH₃)₃ |

| ~32.0 | -C(CH₃)₃ |

| ~105.0 | C-4 |

| ~121.0 (quartet, ¹JCF ≈ 270 Hz) | -CF₃ |

| ~145.0 (quartet, ²JCCF ≈ 38 Hz) | C-3 |

| ~160.0 | C-5 |

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak.

NMR Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a spectral width covering the expected range for carbon signals (e.g., 0-180 ppm).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Typically, 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Perform a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks in the spectrum. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to infer the electronic environment of the nuclei. In the ¹H NMR spectrum, analyze the splitting patterns (multiplicities) and coupling constants (J-values) to determine the connectivity of protons. For the ¹³C NMR spectrum of this compound, observe the characteristic quartet for the trifluoromethyl carbon due to one-bond coupling with the three fluorine atoms, and the smaller quartet for the C-3 carbon due to two-bond coupling.

Visualizations

The following diagrams illustrate the structure of the molecule and a general workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for NMR analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a tert-butyl group and a trifluoromethyl group. The trifluoromethyl group, with its high electronegativity, significantly influences the electronic properties of molecules, making it a common feature in pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity[1]. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, outlines experimental protocols for its synthesis and spectral acquisition, and presents key data in a structured format.

Molecular Structure and Vibrational Mode Analysis

The FT-IR spectrum of this compound is determined by the vibrational modes of its constituent functional groups: the pyrazole ring, the tert-butyl group, and the trifluoromethyl group.

-

Pyrazole Ring: This aromatic five-membered ring contains N-H, C-H, C=N, and C=C bonds, each with characteristic vibrational frequencies. The N-H stretching vibration is particularly sensitive to hydrogen bonding, which can cause significant band broadening and a shift to lower wavenumbers.[2][3][4]

-

Trifluoromethyl Group (-CF₃): This group is known for its strong, characteristic C-F stretching absorptions. Due to the three fluorine atoms, both symmetric and asymmetric stretching modes are expected, which are typically intense.[5][6]

-

tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group exhibits characteristic C-H stretching and bending vibrations. The symmetric bending mode of the methyl groups is known to split into two distinct bands.[7][8]

Below is a diagram illustrating the molecular structure.

References

Crystal Structure of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key data in a structured format, and explores its potential biological significance through signaling pathway visualizations.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5][6][7] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile scaffold.[1][7][8] Its ability to serve as both a hydrogen bond donor and acceptor allows for diverse interactions with biological macromolecules.[1] The title compound, this compound (CAS No: 150433-22-0), incorporates a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group. These substitutions are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, culminating in the cyclization of a key intermediate. A plausible synthetic route is outlined below.

General Synthetic Workflow

The structural elucidation of pyrazole derivatives follows a systematic workflow, commencing with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.[9]

Caption: Experimental workflow for the synthesis and structural elucidation of pyrazole derivatives.

Experimental Protocol: Synthesis

A common method for synthesizing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the title compound, a suitable starting material would be a trifluoromethyl-β-diketone.

-

Reaction Setup: A mixture of a trifluoromethyl-β-diketone and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[10]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired pyrazole derivative.[11]

Experimental Protocol: Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is a critical step.

-

Crystal Growth: Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution of the purified compound.[12] A variety of solvents and solvent mixtures may need to be screened.

-

Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[9][12]

Crystallographic Data and Molecular Structure

While specific crystallographic data for this compound is not publicly available, we can infer its likely crystal system and unit cell parameters based on related structures. Pyrazole derivatives frequently crystallize in monoclinic or orthorhombic space groups.[13][14][15]

Representative Crystallographic Data of a Substituted Pyrazole

The following table summarizes representative crystallographic data for a related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine.[14]

| Parameter | Value |

| Chemical Formula | C₁₁H₂₁N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2439(9) |

| b (Å) | 9.7110(6) |

| c (Å) | 11.9008(9) |

| β (°) | 112.832(9) |

| Volume (ų) | 1197.63(17) |

| Z | 4 |

| Temperature (K) | 178 |

| R-factor (%) | 7.75 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature, often 100 K or 293 K.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[9]

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][5][6][10][16] The trifluoromethyl group, in particular, is often associated with enhanced biological activity.

Potential as a COX-2 Inhibitor

Many pyrazole-containing compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The structural features of this compound make it a candidate for COX-2 inhibition.

Caption: Potential inhibition of the COX-2 signaling pathway by this compound.

Potential as a Kinase Inhibitor

The pyrazole scaffold is also found in several kinase inhibitors used in cancer therapy. These compounds often target signaling pathways that are dysregulated in cancer cells, such as the Janus kinase (JAK) pathway.

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

Conclusion

This compound is a molecule with significant potential in drug discovery, warranting further investigation. This guide has provided a framework for its synthesis, structural characterization, and potential biological applications. The detailed experimental protocols serve as a valuable resource for researchers in medicinal chemistry and drug development. Future studies should focus on obtaining a definitive crystal structure and exploring its activity in relevant biological assays to fully elucidate its therapeutic potential.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academicstrive.com [academicstrive.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a determining factor in its journey from discovery to application. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and formulation. This guide focuses on thermodynamic solubility, which represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. For research purposes, it is imperative to determine this data empirically. The following table is a template illustrating how such data should be presented for clarity and comparative analysis once determined.

Table 1: Illustrative Template for Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess amount of the solid compound in a chosen solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[6]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[5]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample from the saturated solution.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.

Conclusion

This technical guide outlines the critical importance of determining the solubility of this compound in organic solvents for its successful application in research and development. In the absence of publicly available quantitative data, a detailed and reliable experimental protocol based on the shake-flask method is provided. By following this standardized procedure and the accompanying workflow, researchers can generate accurate and reproducible solubility data. This will, in turn, facilitate informed decisions in process development, formulation, and further scientific investigation of this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a multitude of blockbuster pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole-based compounds, detailing key milestones, pivotal synthetic methodologies, and the evolution of their therapeutic applications.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1][2] However, the first synthesis of the pyrazole ring is credited to Eduard Buchner in 1889.[1][2] The most foundational and enduring method for pyrazole synthesis, the Knorr pyrazole synthesis , was also developed by Ludwig Knorr in 1883.[3][4] This robust and versatile reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][5] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

The Knorr synthesis was instrumental in the creation of the first commercially successful synthetic drug, Antipyrine (phenazone), in the 1880s by Knorr himself.[6][7] Initially synthesized from the condensation of phenylhydrazine with ethyl acetoacetate followed by methylation, Antipyrine's potent analgesic and antipyretic properties marked a significant milestone in the development of synthetic pharmaceuticals.[6][7]

The Rise of Pyrazoles in Medicine: Key Therapeutic Breakthroughs

For many decades following the discovery of Antipyrine, the therapeutic potential of pyrazoles was further explored, leading to the development of several important drugs. The versatility of the pyrazole scaffold has allowed for its incorporation into a wide array of therapeutic agents, targeting a diverse range of biological pathways.[8][9]

Anti-inflammatory Drugs: The COX-2 Revolution

A pivotal moment in the history of pyrazole-based drugs came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s.[10] This discovery paved the way for the development of selective COX-2 inhibitors, aiming to provide the anti-inflammatory and analgesic effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10]

A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib (Celebrex), the first selective COX-2 inhibitor to reach the market.[10][11] Approved by the FDA in 1998, Celecoxib's diaryl-substituted pyrazole structure was key to its selective binding to the COX-2 enzyme.[5][11][12]

Erectile Dysfunction and Beyond: The Sildenafil Story

Another landmark discovery involving a pyrazole-based compound was purely serendipitous. In the late 1980s and early 1990s, researchers at Pfizer were investigating pyrazolopyrimidinone compounds as potential treatments for hypertension and angina.[4][13] During clinical trials for one such compound, Sildenafil (Viagra), an unexpected side effect was observed: the induction of penile erections.[4][14]

This led to a shift in the drug's development focus, and in 1998, Sildenafil was approved by the FDA as the first oral treatment for erectile dysfunction.[4][15] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[14] By inhibiting PDE5, Sildenafil leads to increased cGMP levels, resulting in smooth muscle relaxation and increased blood flow.[14]

Quantitative Data on Key Pyrazole-Based Drugs

The following table summarizes key data for some of the most influential pyrazole-based drugs.

| Drug Name (Brand Name) | Year of Discovery/Approval | Primary Therapeutic Use | Target/Mechanism of Action | IC50/Key Pharmacological Data |

| Antipyrine (Phenazone) | 1883 (Synthesis) | Analgesic, Antipyretic | Non-selective COX inhibitor | Not typically reported in modern literature |

| Celecoxib (Celebrex) | 1998 (FDA Approval)[11][12] | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor[10] | COX-2 IC50: ~40 nM; COX-1 IC50: ~15 µM[16] |

| Sildenafil (Viagra) | 1998 (FDA Approval)[4] | Erectile Dysfunction, Pulmonary Hypertension | PDE5 inhibitor[14] | PDE5 IC50: ~4 nM[17] |

| Rimonabant (Acomplia) | 2006 (EMA Approval) | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist | Ki for CB1: 1.8 nM |

| Stanozolol (Winstrol) | 1962 | Anabolic steroid | Androgen receptor agonist | Not applicable |

Experimental Protocols

Knorr Pyrazole Synthesis (General Protocol)

This protocol outlines the general procedure for the synthesis of a pyrazole derivative via the Knorr synthesis.

Materials:

-

1,3-Dicarbonyl compound (1 equivalent)

-

Hydrazine derivative (1-1.2 equivalents)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid, optional)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the hydrazine derivative to the solution. The reaction may be exothermic.

-

If using a catalyst, add it to the reaction mixture.

-

Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory activity of a compound against COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

To the wells of the microplate, add the COX Assay Buffer, COX Probe, and the test compound or control.

-

Add the COX-2 enzyme to all wells except the blank.

-

Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.[18]

Visualizing the Core Concepts

Historical Timeline of Pyrazole Discovery and Development

Caption: A timeline of key milestones in the discovery and development of pyrazole-based compounds.

General Workflow for Knorr Pyrazole Synthesis

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. assaygenie.com [assaygenie.com]

The Trifluoromethyl Group: A Key Player in the Biological Activity of Pyrazole-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the diverse biological activities of trifluoromethylated pyrazoles, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Antibacterial Activity

Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Quantitative Antibacterial Data

The antibacterial efficacy of various trifluoromethylated pyrazole derivatives is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values highlighting their potency.

| Compound ID | Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| 13 | MRSA | 3.12 | - | [1][2] |

| 17 | MRSA | 6.25 | - | [1][2] |

| 6 | E. faecalis | - | 1x MIC & 2x MIC | [2] |

| 23 | E. faecalis | - | - | [2] |

| 25 | E. faecalis | - | 1x MIC & 2x MIC | [2] |

| 46 | S. aureus | - | 2x MIC | [3] |

| 46 | E. faecalis | - | 2x MIC | [3] |

| 47 | Drug-resistant bacteria | Potent growth inhibitors | - | [3] |

| 59 | S. aureus | Low MIC | Moderate Inhibition | [4] |

| 74 | S. aureus | Low MIC | Moderate Inhibition | [4] |

Mechanism of Action: A Multi-Target Approach

Investigations into the mode of action of these compounds suggest a broad range of inhibitory effects on macromolecular synthesis, indicating that they may act on multiple targets within the bacterial cell, leading to a global disruption of cellular functions.[1][5]

Experimental Protocols

1.3.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, test compound stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

1.3.2. Biofilm Eradication Assay

This assay assesses the ability of a compound to eradicate pre-formed biofilms.

-

Materials: 96-well plate with peg lid (e.g., MBEC™ assay plate), appropriate growth medium, bacterial culture, test compound, sterile saline, recovery medium.

-

Procedure:

-

Grow biofilms on the pegs of the lid by incubating it in a 96-well plate containing inoculated growth medium.

-

After biofilm formation, rinse the peg lid with saline to remove planktonic cells.

-

Place the peg lid into a new 96-well plate containing serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Transfer the peg lid to a new plate containing recovery medium and sonicate to dislodge the remaining viable bacteria from the pegs.

-

Incubate the recovery plate and measure bacterial growth (e.g., by optical density at 600 nm) to determine the MBEC.

-

Anticancer Activity

The trifluoromethylpyrazole scaffold is a key feature in several potent anticancer agents. These compounds often target crucial cellular machinery involved in cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various trifluoromethylated pyrazole derivatives against different cancer cell lines are presented in Table 2, with IC50 and GI50 values indicating their antiproliferative potency.

| Compound ID | Cancer Cell Line | Activity | Value (µM) | Reference |

| C-23 | MCF-7 (Breast) | IC50 | 1.3 ± 0.8 | [6] |

| C-23 | HeLa (Cervical) | IC50 | 5.5 ± 0.6 | [6] |

| C-23 | B16F10 (Skin) | IC50 | 6 ± 0.6 | [6] |

| C-23 | EMT6/AR1 (MDR Breast) | IC50 | 14.7 ± 0.3 | [6] |

| 5a | UO-31 (Renal) | Growth Percentage | -77.10 (at 10 µM) | [7] |

| 5a | HL-60 (Leukemia) | GI50 | 1.36 | [7] |

| 5a | RPMI-8226 (Leukemia) | GI50 | 0.27 | [7] |

| 5c | UO-31 (Renal) | Growth Percentage | -92.13 (at 10 µM) | [7] |

| 5c | HL-60 (Leukemia) | GI50 | 1.36 | [7] |

| 5c | RPMI-8226 (Leukemia) | GI50 | 0.27 | [7] |

| L2 | CFPAC-1 (Pancreatic) | IC50 | 61.7 ± 4.9 | [8] |

| L3 | MCF-7 (Breast) | IC50 | 81.48 ± 0.89 | [8] |

Mechanism of Action

2.2.1. Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer trifluoromethylated pyrazoles is the inhibition of tubulin polymerization.[6][9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Caption: Inhibition of tubulin polymerization by trifluoromethylated pyrazoles.

2.2.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Materials: Purified tubulin, tubulin polymerization buffer, GTP, test compound, microplate reader capable of measuring absorbance at 340 nm.

-

Procedure:

-

Reconstitute purified tubulin in ice-cold polymerization buffer.

-

Add GTP and the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Anti-inflammatory Activity

Trifluoromethylated pyrazoles, most notably Celecoxib, are potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11]

Quantitative Anti-inflammatory Data

The inhibitory activity of trifluoromethylated pyrazole-carboxamides against COX-1 and COX-2 is presented in Table 3.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| 3b | 0.46 | 3.82 | - | [11] |

| 3d | - | 4.92 | 1.14 | [11] |

| 3g | - | 2.65 | 1.68 | [11] |

| Indomethacin | - | - | - | [12] |

Mechanism of Action: Selective COX-2 Inhibition

These compounds selectively bind to and inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13][14] By sparing the COX-1 isoform, which is involved in maintaining the gastric mucosa, these selective inhibitors have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

Caption: Selective inhibition of COX-2 by trifluoromethylated pyrazoles.

Experimental Protocols

3.3.1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency of a compound against the COX-1 and COX-2 isoforms.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, assay buffer, detection system (e.g., ELISA for prostaglandin E2).

-

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the IC50 value for each isoform to determine the compound's potency and selectivity.

-

3.3.2. Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to assess the anti-inflammatory activity of a compound.

-

Materials: Rats, carrageenan solution, test compound, plethysmometer (for measuring paw volume).

-

Procedure:

-

Administer the test compound to the rats.

-

After a specific time, inject a carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Compare the increase in paw volume in the treated group to that of a control group to determine the percentage of inhibition of edema.

-

Immunosuppressive Activity

Certain bis(trifluoromethyl)pyrazoles (BTPs) have been identified as novel inhibitors of cytokine production, acting as regulators of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.[14]

Mechanism of Action: Regulation of NFAT Signaling

These BTPs inhibit the production of cytokines such as IL-2, IL-4, and IL-5 by preventing the nuclear translocation of NFAT.[14] This occurs through a mechanism distinct from direct inhibition of calcineurin, the phosphatase responsible for NFAT activation.[14]

Caption: Regulation of NFAT signaling by bis(trifluoromethyl)pyrazoles.

Experimental Protocol: NFAT Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.

-

Materials: T-cells (e.g., Jurkat cells), cell culture medium, activating agent (e.g., PMA/ionomycin), test compound, fluorescently labeled anti-NFAT antibody, DAPI (for nuclear staining), fluorescence microscope or high-content imaging system.

-

Procedure:

-

Culture T-cells and treat them with the test compound.

-

Stimulate the cells with an activating agent to induce NFAT translocation.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled anti-NFAT antibody and a nuclear counterstain like DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT to determine the extent of translocation.

-

Agrochemical Applications: Fungicidal Activity

In the agrochemical sector, trifluoromethylated pyrazoles are prominent as potent fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[15][16]

Quantitative Fungicidal Data

The efficacy of various trifluoromethylated pyrazole carboxamide derivatives against different fungal pathogens is detailed in Table 4.

| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference |

| 6i | Valsa mali | 1.77 | [16] |

| 19i | Valsa mali | 1.97 | [16] |

| 23i | Rhizoctonia solani | 3.79 | [16] |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [17] |

| 9cd | Sclerotinia sclerotiorum | 0.8 | [17] |

| 5j | Botrytis cinerea | 0.540 | [18] |

| 5k | Botrytis cinerea | 0.676 | [18] |

| 5l | Botrytis cinerea | 0.392 | [18] |

| 7a | Gibberella zeae | 1.8 | [15] |

| 7c | Fusarium oxysporum | 1.5 | [15] |

| 7c | Cytospora mandshurica | 3.6 | [15] |

| 7f | Phytophthora infestans | 6.8 | [15] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

These fungicidal pyrazoles inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[15][17] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

Caption: Mechanism of action of trifluoromethylated pyrazole SDHI fungicides.

Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

-

Materials: Isolated mitochondria or purified SDH, succinate (substrate), electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), test compound, assay buffer, spectrophotometer.

-

Procedure:

-

Incubate the isolated mitochondria or purified SDH with the test compound.

-

Add succinate to initiate the enzymatic reaction.

-

Monitor the reduction of the electron acceptor (e.g., decrease in absorbance of DCPIP at 600 nm) over time.

-

Calculate the rate of the reaction and determine the IC50 value of the compound.

-

Synthesis of Trifluoromethylated Pyrazoles

A common and versatile method for the synthesis of trifluoromethylated pyrazoles is the condensation of a 1,3-dicarbonyl compound containing a trifluoromethyl group with a hydrazine derivative.[19][20] This reaction, often a variation of the Knorr pyrazole synthesis, allows for the introduction of diverse substituents on the pyrazole ring.

Caption: General synthetic scheme for trifluoromethylated pyrazoles.

Experimental Protocol: Synthesis of Celecoxib (A Representative Example)

-

Reactants: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine.[20]

-

Procedure:

-

The diketone is reacted with the hydrazine in a suitable solvent, often with acid catalysis.

-

The reaction mixture is heated to promote cyclization and dehydration.

-

The crude product is then purified, typically by recrystallization, to yield the final trifluoromethylated pyrazole product.

-

Conclusion

The incorporation of a trifluoromethyl group into the pyrazole scaffold has proven to be a highly successful strategy for the development of a wide range of biologically active compounds. From potent antibacterial and anticancer agents to selective anti-inflammatory drugs and effective agricultural fungicides, trifluoromethylated pyrazoles continue to be a rich source of lead compounds for further optimization. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic and agrochemical potential of this important class of molecules.

References

- 1. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. NFAT - Wikipedia [en.wikipedia.org]

- 7. The tubulin code in microtubule dynamics and information encoding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mcb.berkeley.edu [mcb.berkeley.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. zenodo.org [zenodo.org]

Potential Therapeutic Applications of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its versatile biological activities. The specific pyrazole derivative, 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, presents a unique combination of a bulky lipophilic tert-butyl group and a strongly electron-withdrawing trifluoromethyl moiety. While direct biological profiling of this exact molecule is not extensively documented in publicly available literature, analysis of structurally related analogs provides compelling evidence for its potential therapeutic applications. This technical guide outlines the probable therapeutic targets of this compound based on structure-activity relationships (SAR) of similar compounds and furnishes detailed experimental protocols for its evaluation.

Inferred Potential Therapeutic Targets

Based on the recurring biological activities of trifluoromethyl-substituted pyrazoles, the following therapeutic targets are proposed for this compound:

-

Cyclooxygenase (COX) Enzymes: A significant body of research highlights the potential of trifluoromethyl-pyrazoles as anti-inflammatory agents through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1][2] The structural features of this compound are consistent with those of known COX inhibitors.

-

Protein Kinases: The pyrazole core is a privileged scaffold for the development of protein kinase inhibitors. The presence of a tert-butyl group on the pyrazole ring has been shown to be favorable for the potency of certain kinase inhibitors. Therefore, this compound may exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases.

-

Androgen Receptor (AR): Some pyrazole derivatives have been identified as modulators of the androgen receptor, a key target in the treatment of prostate cancer. The overall structure of the target compound suggests that it could potentially interact with the ligand-binding domain of the AR.

Data from Structurally Related Compounds

To substantiate the potential therapeutic applications, quantitative data from studies on analogous trifluoromethyl-pyrazole derivatives are summarized below.

| Compound Class | Target | Key Findings | Reference |

| 1-aryl-3-trifluoromethyl-1H-pyrazoles | COX-2 | Exhibited significant anti-inflammatory activity, with some derivatives showing selectivity for COX-2 over COX-1. | [1] |

| Pyrazole-based inhibitors | FLT3 Kinase | Compounds with a tert-butyl substituent on the pyrazole ring were generally more potent. | |

| Pyrazole-sulfonamide hybrids | Anticancer | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide showed potential anticancer activity. |

Experimental Protocols for Target Validation

To empirically determine the biological activity of this compound, the following detailed experimental protocols are provided.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine the inhibitory potency of the compound against both COX isoforms.

Workflow for COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme Incubation: In a 96-well plate, add the COX enzyme to wells containing either the test compound, a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or solvent control. Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a defined reaction time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Kinase Inhibitory Activity Profiling (KinomeScan)

This high-throughput assay will screen the compound against a large panel of protein kinases to identify potential targets.

Workflow for KinomeScan Assay

Caption: Principle of the competitive binding KinomeScan assay.

Methodology:

-

Assay Principle: The KinomeScan platform utilizes a competition binding assay. Kinases are tagged with DNA, and a broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound is incubated with the kinase and the immobilized ligand.

-

Competitive Binding: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bead-bound kinase indicates a stronger interaction between the test compound and the kinase.

-

Data Analysis: The results are typically expressed as a percentage of control, and the dissociation constant (Kd) can be determined to quantify the binding affinity.

Androgen Receptor (AR) Antagonist Activity Assay

This cell-based reporter gene assay will determine if the compound can antagonize the transcriptional activity of the androgen receptor.

Workflow for Androgen Receptor Reporter Assay

References

Methodological & Application

Application Notes and Protocols for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the tert-butyl group may influence lipophilicity and steric interactions with biological targets. These structural features suggest that this compound holds significant potential for investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the preliminary in vitro evaluation of this compound, drawing upon established methodologies for structurally similar pyrazole derivatives.

Physicochemical Properties and Synthesis

| Property | Value | Reference |

| CAS Number | 150433-22-0 | [3][4][5] |

| Molecular Formula | C8H11F3N2 | [4][5] |

| Molecular Weight | 192.18 g/mol | [5] |

| Appearance | White solid | [3] |

| Melting Point | 178 °C | [3] |

| Boiling Point | 206.0±35.0 °C (Predicted) | [3] |

| Density | 1.192±0.06 g/cm3 (Predicted) | [3] |

| pKa | 11.36±0.10 (Predicted) | [3] |

A general synthetic route to substituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate. For this compound, a plausible synthetic approach would involve the reaction of a trifluoromethyl-β-diketone with hydrazine hydrate.

Potential Biological Activities and Applications

Based on the known biological activities of structurally related pyrazole derivatives, this compound is a candidate for investigation in the following areas:

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

-

Anticancer Activity: Various substituted pyrazoles have demonstrated cytotoxic effects against a range of cancer cell lines.[7][8][9] The mechanism of action can vary, including inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.[9][10][11]

-

Antimicrobial Activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[1][12]

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound. These are generalized protocols and may require optimization for this specific compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of the compound against various cancer cell lines.[10][13]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[8][10][13]

-

Normal human cell line (e.g., BEAS-2B - bronchial epithelium) for selectivity assessment[10]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

| Cell Line | Compound | IC50 (µM) |

| A549 | This compound | TBD |

| MCF-7 | This compound | TBD |

| HCT-116 | This compound | TBD |

| BEAS-2B | This compound | TBD |

| Doxorubicin | (Positive Control) | Known Value |

In Vitro Anti-inflammatory Assay (BSA Denaturation Assay)

This assay assesses the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[14]

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.3)

-

This compound

-

Diclofenac sodium (standard anti-inflammatory drug)

-

DMSO

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a 0.2% w/v solution of BSA in PBS.

-

Prepare a stock solution of the test compound and diclofenac sodium in DMSO.

-

Prepare different concentrations of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) in PBS.

-

-

Assay:

-

To 0.5 mL of the BSA solution, add 0.5 mL of the test compound solution at different concentrations.

-

Include a control (BSA with vehicle) and a standard (BSA with diclofenac sodium).

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

Cool the solutions and measure the turbidity (absorbance) at 660 nm.

-

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

| Concentration (µg/mL) | % Inhibition by Test Compound | % Inhibition by Diclofenac Sodium |

| 10 | TBD | TBD |

| 50 | TBD | TBD |

| 100 | TBD | TBD |

| 200 | TBD | TBD |

| 500 | TBD | TBD |

Visualizations

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Disclaimer

The experimental protocols provided are intended as a guide and are based on methodologies reported for structurally similar compounds. Researchers should optimize these protocols for their specific experimental conditions and for the compound this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 150433-22-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-TERT-BUTYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | CAS 150433-22-0 [matrix-fine-chemicals.com]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]